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Cobalt cyanide (Co(CN)2)

Cat. No.: B1608312
CAS No.: 542-84-7
M. Wt: 110.97 g/mol
InChI Key: CWZOMTYLSNXUEL-UHFFFAOYSA-N
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Description

Historical Context of Cyanometallate Chemistry Research

The field of cyanometallate chemistry has deep historical roots, with its origins tracing back to the early 18th century. The first coordination compound ever synthesized was a cyanometallate complex, Prussian blue, discovered by the painter Diesbach in 1704. scribd.comrsc.org This discovery marked the beginning of coordination chemistry, and much of the fundamental understanding of this field has been built upon research into metal cyanide complexes. scribd.com

Over the past several decades, the study of cyanometallates has expanded significantly, leading to advancements in understanding magnetism and developing structurally predictable networks from cyanometallate building blocks. rsc.org Cyanide is recognized as a simple yet powerful ligand capable of forming robust extended networks, which has kept the field at the forefront of modern coordination chemistry and materials science. nih.gov

Fundamental Principles of Metal-Cyanide Bonding

The cyanide ion (CN⁻) is a unique and potent ligand in coordination chemistry. It is an ambidentate ligand, meaning it can coordinate to a metal center through either the carbon or the nitrogen atom, though it predominantly forms strong bonds via the carbon atom. scribd.comwikipedia.org Transition metals, including cobalt, form strong bonds with the carbon atom of the cyanide. ysi.com

The bonding in metal-cyanide complexes has dual characteristics. The cyanide ion possesses a negative charge and acts as a very strong sigma (σ) donor. scribd.com Simultaneously, it can function as a π-acid ligand, accepting electron density from the metal's d-orbitals into its own π* antibonding orbitals. scribd.comresearchgate.net This combination of σ-donation and π-backbonding results in one of the strongest known metal-ligand bonds. scribd.com The strong ligand field created by cyanide ions significantly influences the electronic structure, and consequently the magnetic and spectroscopic properties, of the resulting metal complexes. fiveable.me Due to some behavioral similarities with halogen ligands, such as forming a hydracid (HCN) and a dimer (cyanogen, (CN)₂), the cyanide ion is often described as a pseudohalide. scribd.com

Overview of Cobalt-Cyanide Systematics in Academic Research

The cobalt-cyanide system is notable for the variety of complexes it can form, depending on the oxidation state of cobalt and the coordination environment. Cobalt can exist in both +2 and +3 oxidation states in these compounds. ontosight.ai

Cobalt(II) cyanide (Co(CN)₂) is a key compound within this system. It is typically a blue solid and is insoluble in water. wikipedia.org It exists in both anhydrous and hydrated forms. wikipedia.orgechemi.com Structurally, it is a coordination polymer with the formula Co₃[Co(CN)₅]₂, indicating it contains both cobalt(II) ions (Co²⁺) and pentacyanocobaltate(II) ions ([Co(CN)₅]³⁻). wikipedia.org The synthesis of Co(CN)₂ can be achieved through the reaction of cobalt(II) salts with alkali metal cyanides, such as potassium cyanide. wikipedia.orgchemicalbook.com

Beyond the simple binary compound, cobalt forms a range of cyanometallates. The addition of excess cyanide to cobalt(II) salts can lead to the formation of soluble complexes like potassium cobalt(II) cyanide (K₄Co(CN)₆). chemicalbook.com Furthermore, cobalt(II) cyanide complexes can be oxidized to form highly stable cobalt(III) complexes, such as potassium hexacyanocobaltate(III) (K₃[Co(CN)₆]). fiveable.me Cobalt(III) complexes are generally low-spin and feature an octahedral geometry around the cobalt center. fiveable.menih.gov

Academic research has explored the rich chemistry of the Co(II)-CN system in various solvents, revealing the existence of species with one to five cyanide ligands per cobalt atom, sometimes including coordinated solvent molecules. brandeis.edu The properties and stability of these complexes are influenced by the counterion present. brandeis.edu The versatility of cobalt-cyanide chemistry is further demonstrated by its use in constructing polynuclear clusters, such as cyanide-bridged iron-cobalt systems, which are investigated for their interesting magnetic properties. acs.org

Data on Cobalt(II) Cyanide

Below are tables summarizing key properties and structural information for Cobalt(II) Cyanide.

Table 1: General Properties of Cobalt(II) Cyanide

Property Value Source(s)
Chemical Formula Co(CN)₂ wikipedia.org
Structural Formula Co₃[Co(CN)₅]₂ wikipedia.org
CAS Number 542-84-7 chemicalbook.com
Molar Mass 110.97 g/mol chemicalbook.com
Appearance Blue solid wikipedia.org

Table 2: Cobalt-Cyanide Species in Research

Compound/Ion Name Formula Cobalt Oxidation State Key Characteristics Source(s)
Cobalt(II) cyanide Co(CN)₂ +2 Blue coordination polymer. wikipedia.org
Pentacyanocobaltate(II) [Co(CN)₅]³⁻ +2 Anionic complex, a component of the Co(CN)₂ structure. wikipedia.org
Potassium hexacyanocobaltate(III) K₃[Co(CN)₆] +3 Stable, low-spin octahedral complex. fiveable.me

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2CoN2 B1608312 Cobalt cyanide (Co(CN)2) CAS No. 542-84-7

Properties

CAS No.

542-84-7

Molecular Formula

C2CoN2

Molecular Weight

110.97 g/mol

IUPAC Name

cobalt(2+);dicyanide

InChI

InChI=1S/2CN.Co/c2*1-2;/q2*-1;+2

InChI Key

CWZOMTYLSNXUEL-UHFFFAOYSA-N

SMILES

[C-]#N.[C-]#N.[Co+2]

Canonical SMILES

[C-]#N.[C-]#N.[Co+2]

Other CAS No.

542-84-7

Pictograms

Acute Toxic; Environmental Hazard

Origin of Product

United States

Synthetic Methodologies and Preparative Routes for Cobalt Cyanide Compounds

Controlled Precipitation Techniques

Controlled precipitation is a common and straightforward method for synthesizing cobalt(II) cyanide. This technique involves the reaction of a soluble cobalt(II) salt with a cyanide source in a solution, leading to the precipitation of the insoluble Co(CN)₂.

The typical reaction involves adding a solution of an alkali metal cyanide, such as potassium cyanide (KCN), to a solution of a cobalt(II) salt, like cobalt(II) chloride (CoCl₂). The trihydrate form of cobalt(II) cyanide is obtained as a reddish-brown precipitate from this aqueous reaction. This hydrated form can then be dehydrated to yield the anhydrous deep-blue powder.

The stoichiometry of the reactants is a critical factor in the synthesis of cobalt(II) cyanide. Using a stoichiometric amount of potassium cyanide is essential for the successful precipitation of Co(CN)₂. If an excess of KCN is added, the initially formed precipitate will redissolve, leading to the formation of a soluble complex, potassium tetracyanocobaltate(II) (K₂[Co(CN)₄]). This highlights the importance of precise control over the molar ratios of the reactants to achieve the desired product.

In some preparations, a 2:1 stoichiometric ratio of cyanide to cobalt(II) is carefully maintained to ensure the formation of the desired cobalt(II) cyanide precipitate. The structural formula of the resulting compound is more accurately represented as Co₃[Co(CN)₅]₂, indicating a complex coordination polymer structure.

Table 1: Effect of KCN to CoCl₂ Molar Ratio on Product Formation

Molar Ratio (KCN:CoCl₂)Observed ProductSolubility in Water
2:1Cobalt(II) cyanide (Co(CN)₂) precipitateInsoluble
>2:1 (Excess KCN)Soluble potassium tetracyanocobaltate(II)Soluble

This table is generated based on qualitative descriptions in the cited literature.

While specific data on the direct influence of pH and temperature on cobalt(II) cyanide precipitation is limited, general principles of precipitation and studies on related cobalt compounds suggest their importance. For instance, in the precipitation of cobalt hydroxides, pH is a crucial parameter, with optimal recovery and desired phases being highly pH-dependent. Similarly, temperature can affect the kinetics of precipitation and the stability of different hydrated forms.

The choice of solvent system is also significant. Anhydrous cobalt(II) cyanide can be prepared from the reaction of cobalt(II) bromide and potassium or sodium cyanide in liquid ammonia. This non-aqueous approach avoids the formation of hydrates and can yield the anhydrous product directly after thermal treatment of the resulting ammoniate.

Hydrothermal and Solvothermal Synthesis Approaches

Hydrothermal and solvothermal methods utilize elevated temperatures and pressures to promote the crystallization of materials from solution. These techniques are particularly useful for synthesizing crystalline coordination polymers like cobalt cyanide.

In a hydrothermal synthesis, the reaction is typically carried out in a sealed container, such as a Teflon-lined autoclave, where the reagents in an aqueous solution are heated above the boiling point of water. This process can lead to the formation of well-defined crystals and can also be used to synthesize complex cyanide-containing cobalt(III) species by using a source of cyanide that decomposes or releases cyanide ions in situ.

Under high-pressure and high-temperature conditions, the solubility of reactants and intermediates can be significantly altered, influencing the nucleation and growth of crystals. The autogenous pressure generated within the sealed reactor helps to maintain the solvent in a liquid state above its normal boiling point, facilitating the dissolution and transport of species required for crystal growth. This environment can promote the formation of thermodynamically stable phases and can also lead to the crystallization of novel structures that may not be accessible under ambient conditions. Studies on cobalt nitrides under high pressure, for example, have revealed the formation of unique crystal structures and bonding arrangements as pressure increases.

By carefully controlling the parameters of hydrothermal or solvothermal synthesis, such as temperature, reaction time, and the presence of additives or structure-directing agents, it is possible to influence the morphology and size of the resulting crystals. For example, in the hydrothermal synthesis of cobalt sulfides, adjusting the molar ratio of reactants, reaction time, and temperature allowed for the preparation of various hierarchical nanostructures, including flower-like and cube-like morphologies. While specific examples for Co(CN)₂ are not detailed, these principles are broadly applicable to the synthesis of coordination polymers.

Microemulsion and Nanoscale Synthesis Methods

Microemulsion techniques offer a versatile approach to the synthesis of nanomaterials with controlled size and morphology. A microemulsion is a thermodynamically stable, isotropic dispersion of two immiscible liquids, where microdomains of one liquid are stabilized in the other by a surfactant.

A reverse microemulsion (water-in-oil) method has been successfully employed to prepare nanoscale complex metal cyanides, including a cobalt-containing cyanide complex. In this approach, aqueous solutions of the metal salt and the cyanide source are contained within separate reverse micelles. When these microemulsions are mixed, the micelles collide and coalesce, allowing the reactants to mix and precipitate within the confined space of the micelle, which acts as a nanoreactor. This method yields non-agglomerated and crystalline nanoparticles.

The synthesis of cobalt nanoparticles via a microemulsion method has also been demonstrated, where the size and shape of the nanoparticles can be controlled by adjusting the composition of the microemulsion.

Table 2: Representative Parameters for Nanoscale Cobalt Cyanide Synthesis via Microemulsion

ParameterDescriptionReference
Microemulsion SystemWater-in-oil (w/o)
Dispersant Mediumn-dodecane
SurfactantCetyltrimethylammonium bromide (CTAB)
Co-surfactant1-hexanol
Aqueous Reactant A0.5 M CoCl₂ solution
Aqueous Reactant B2.0 M KCN solution
Resulting Particle Size20–50 nm in diameter

This method provides excellent control over particle size and distribution, resulting in uniform and non-agglomerated nanoscale materials. The resulting complex cyanides exhibit bright colors and can be readily dispersed in suitable solvents.

Precursor-Based Synthesis and Transformation Reactions

A direct and common method for preparing cobalt(II) cyanide involves the reaction of a cobalt(II) salt with a cyanide precursor in solution. wikiwand.comchemicalbook.com The trihydrate form, Co(CN)₂·3H₂O, can be obtained as a reddish-brown precipitate by adding a stoichiometric amount of potassium cyanide (KCN) to an aqueous solution of a cobalt(II) salt, such as cobalt(II) chloride (CoCl₂). wikiwand.comchemicalbook.com

The reaction is as follows: CoCl₂(H₂O)₆ + 2 KCN → Co(CN)₂·3H₂O↓ + 2 KCl + 3 H₂O wikiwand.comchemicalbook.com

It is crucial to use the correct stoichiometric amount of the cyanide precursor. An excess of potassium cyanide will cause the initial precipitate to redissolve, forming the soluble complex potassium hexacyanocobaltate(II) (K₄[Co(CN)₆]). chemicalbook.com The anhydrous form of cobalt(II) cyanide can be produced by dehydrating the hydrated salt, for instance, by heating it to 100 °C. wikipedia.org Alternatively, anhydrous Co(CN)₂ can be synthesized by reacting cobalt(II) bromide with potassium cyanide or sodium cyanide in liquid ammonia, followed by heating the resulting ammoniate to 210 °C. wikipedia.org

Table 2: Precursor-Based Synthesis Routes for Cobalt(II) Cyanide
Cobalt SaltCyanide PrecursorSolvent/ConditionsProductReference
Cobalt(II) chloride (CoCl₂)Potassium cyanide (KCN)WaterCo(CN)₂·3H₂O wikiwand.comchemicalbook.com
Cobalt(II) bromide (CoBr₂)Potassium cyanide (KCN) or Sodium cyanide (NaCN)Liquid ammonia, then heating to 210 °CAnhydrous Co(CN)₂ wikipedia.org

Cobalt cyanide compounds can also be synthesized through transformation reactions starting from more complex cobalt precursors. One such method involves the reaction between tetraethylammonium pentacyanocobaltate ((Et₄N)₃[Co(CN)₅]) and cobalt(II) chloride. This reaction yields the octahydrate form of a cobalt(II) cyanide coordination polymer, [Co(H₂O)₆]₃[Co(CN)₅]₂·2H₂O. wikipedia.org This structural formula reveals that the compound contains both hexaaquacobalt(II) cations and pentacyanocobaltate(II) anions. wikipedia.org

Another route involves the in situ generation of cyanide ligands from the decomposition of other molecules. For example, cobalt(III) cyanide complexes like K[Co(salency)(CN)₂] can be formed by reacting a cobalt(II) salt (e.g., Co(CH₃COO)₂) with KTCNQ (potassium salt of 7,7,8,8-tetracyanoquinodimethane) and a Schiff base ligand. researchgate.netrsc.org In this reaction, the cyanide groups are generated from the decomposition of the TCNQ radical anion, a process in which the cobalt(II) ion participates. researchgate.netrsc.org This demonstrates a pathway where the cyanide ligand is not added directly but is created from a precursor molecule during the complexation reaction.

Table 3: Synthesis of Cobalt Cyanide from Cobalt Complexes
Starting Cobalt ComplexReactant(s)Resulting Cobalt Cyanide CompoundReference
Tetraethylammonium pentacyanocobaltate ((Et₄N)₃[Co(CN)₅])Cobalt(II) chloride (CoCl₂)[Co(H₂O)₆]₃[Co(CN)₅]₂·2H₂O wikipedia.org
Cobalt(II) acetate (Co(CH₃COO)₂) with a Schiff base ligandPotassium 7,7,8,8-tetracyanoquinodimethane (KTCNQ)K[Co(salency)(CN)₂] researchgate.netrsc.org

Electrochemical Synthesis Pathways

Electrochemical methods provide an alternative route for the synthesis of cobalt complexes, including those with cyanide ligands. A common technique is the anodic dissolution of a sacrificial metal anode in a solution containing the desired ligands. nih.govresearchgate.net For the synthesis of cobalt(II) complexes, a cobalt metal anode can be oxidized in an anhydrous solution of a ligand containing a cyano group. researchgate.net This process generates Co(II) ions directly in the reaction medium, which then coordinate with the available ligands to form the desired complex. researchgate.net

This method offers several advantages, including milder reaction conditions (e.g., lower temperatures) and often rapid synthesis times compared to traditional solvothermal methods. nih.gov While direct electrochemical synthesis of the simple binary compound Co(CN)₂ is not extensively documented, the principle of anodic dissolution of cobalt in the presence of a cyanide source is a viable pathway for producing various cobalt-cyanide complexes. The electrochemical approach has been successfully applied to synthesize a range of coordination compounds and MOFs. nih.govresearchgate.net

Structural Elucidation and Advanced Characterization Methodologies

X-ray Diffraction Techniques for Crystal Structure Determination

X-ray diffraction (XRD) is a cornerstone technique for revealing the three-dimensional arrangement of atoms within a crystalline solid. By analyzing the angles and intensities of diffracted X-ray beams, researchers can deduce detailed information about the crystal lattice.

Single-Crystal X-ray Diffraction (SCXRD) stands as the definitive method for determining the precise atomic arrangement and molecular geometry of a compound. crystalpharmatech.comacs.orgmdpi.com This technique requires a high-quality single crystal, which, when irradiated with X-rays, produces a diffraction pattern that can be mathematically decoded to generate a three-dimensional model of the atomic structure.

Table 1: Illustrative Crystallographic Data from SCXRD for a Cobalt Cyanide Complex (Note: Data for a representative complex containing cobalt and cyanide moieties)

ParameterValueSignificance
Crystal SystemMonoclinicDefines the basic symmetry of the unit cell.
Space GroupC2/cDescribes the symmetry elements within the unit cell.
Co-C Bond Length (Å)~1.89 ÅIndicates the distance between the cobalt atom and the carbon atom of the cyanide ligand.
C≡N Bond Length (Å)~1.15 ÅRepresents the length of the triple bond within the cyanide ligand.
Co-C≡N Bond Angle (°)~178°Shows the nearly linear coordination of the cyanide ligand to the cobalt center.

Powder X-ray Diffraction (PXRD) is a versatile technique used to analyze polycrystalline materials. It is instrumental for identifying the crystalline phases present in a sample and assessing its degree of crystallinity. ijirmf.com The sample is exposed to X-rays, and the resulting diffraction pattern, a plot of intensity versus the diffraction angle (2θ), serves as a fingerprint for the material.

In the context of cobalt cyanide and its analogues, PXRD is used to confirm the formation of the desired crystal structure and to check for impurities. rsc.org For example, the PXRD pattern of cobalt Prussian blue analogue, Co₃[Co(CN)₆]₂, shows characteristic peaks at specific 2θ values that correspond to its face-centered cubic (fcc) phase. cdmf.org.br The sharpness and intensity of these peaks provide information about the material's crystallinity; sharp, well-defined peaks indicate a highly crystalline structure, while broad humps suggest an amorphous or poorly crystalline nature. rsc.orgmdpi.com

Table 2: Representative PXRD Peaks for a Cobalt Prussian Blue Analogue (Co₃[Co(CN)₆]₂) cdmf.org.br

2θ Angle (°)Miller Indices (hkl)Crystal Plane
~17.0(200)Crystallographic plane corresponding to the fcc lattice.
~25.0(220)Crystallographic plane corresponding to the fcc lattice.
~39.0(420)Crystallographic plane corresponding to the fcc lattice.
~50.0(440)Crystallographic plane corresponding to the fcc lattice.

Microscopic and Spectroscopic Imaging for Morphology and Composition

Microscopy and related spectroscopic techniques are essential for visualizing the physical form of a material and determining its elemental makeup at the micro- and nanoscale.

Scanning Electron Microscopy (SEM) is a powerful imaging technique that provides detailed information about a sample's surface topography and morphology. A focused beam of electrons is scanned across the sample, and the interactions produce various signals that are used to form an image. Studies on cobalt-containing cyanide materials have used SEM to reveal morphologies such as well-defined nanocubes and microflakes. rsc.orgcdmf.org.brresearchgate.net

Coupled with SEM, Energy-Dispersive X-ray Spectroscopy (EDX or EDS) provides elemental analysis of the sample. vaccoat.comoxinst.com The incident electron beam excites atoms in the sample, causing them to emit characteristic X-rays. wikipedia.orglibretexts.org The energy of these X-rays is unique to each element, allowing for qualitative and quantitative determination of the elemental composition in the scanned area. wikipedia.orglibretexts.org For Co(CN)₂, an EDX analysis would confirm the presence and relative proportions of cobalt, carbon, and nitrogen. aps.org

Table 3: Expected EDX Analysis Results for Cobalt Cyanide (Co(CN)₂)

ElementSymbolExpected DetectionSignificance
CobaltCoYesConfirms the presence of the metal center.
CarbonCYesConfirms the presence of the cyanide ligand.
NitrogenNYesConfirms the presence of the cyanide ligand.

Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM, enabling the analysis of a material's internal structure, crystallinity, and morphology at the nanoscale. mdpi.com A broad beam of electrons is transmitted through an ultrathin sample, and the interactions are used to form an image.

TEM analysis of cobalt cyanide-based nanostructures, such as Co₃[Co(CN)₆]₂ nanocubes, has allowed for the direct visualization of their size and shape, revealing edge lengths ranging from 21 to 140 nm. cdmf.org.br Furthermore, Selected Area Electron Diffraction (SAED), a technique performed within a TEM, can be used to determine the crystal structure of individual nanoparticles. cdmf.org.br SAED patterns for Co₃[Co(CN)₆]₂ have confirmed its polycrystalline nature and face-centered cubic structure by showing diffraction rings corresponding to specific crystallographic planes. cdmf.org.br

Table 4: Nanostructural Features of a Cobalt Cyanide Analogue from TEM Analysis cdmf.org.br

FeatureObservationAnalytical Significance
MorphologyWell-defined nanocubesProvides information on the particle shape.
SizeEdge lengths of 21-140 nmAllows for precise measurement of nanoparticle dimensions.
CrystallinityPolycrystallineDetermined from SAED patterns, indicating the material is composed of many small crystallites.
Crystal StructureFace-centered cubic (fcc)Confirmed by indexing the rings in the SAED pattern.

Vibrational Spectroscopy for Ligand Coordination and Bonding

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules. It is particularly useful for studying the coordination and bonding of ligands in metal complexes. nih.gov The frequencies of these vibrations are sensitive to the atoms involved, bond strengths, and the local chemical environment.

For cobalt cyanide, the most characteristic vibration is the C≡N stretching mode (ν(C≡N)). nih.govresearchgate.net The position of this band in the IR or Raman spectrum provides valuable insight into the structure of the complex. researchgate.net In cobalt hexacyanide complexes, the ν(C≡N) frequency is influenced by the oxidation state of the cobalt atom and the nature of any bridging interactions. For instance, the stretching frequency for the cyanide ligand in ferrocyanide ([Feᴵᴵ(CN)₆]⁴⁻) appears at a lower wavenumber (around 2065-2135 cm⁻¹) compared to ferricyanide ([Feᴵᴵᴵ(CN)₆]³⁻) (around 2145-2205 cm⁻¹). nih.gov Similar shifts are observed in cobalt cyanide systems, allowing researchers to probe the electronic environment of the Co-CN bond. nih.gov Raman spectra of aqueous cobalt(II)-cyanide solutions show distinct peaks in the 2030–2200 cm⁻¹ region, which change based on the cyanide-to-cobalt molar ratio, indicating the formation of different complex species. researchgate.net

Table 5: Characteristic C≡N Stretching Frequencies in Cyanide Complexes

Compound/SpeciesTechniqueν(C≡N) Wavenumber (cm⁻¹)Inferred Bonding Environment
Terminal CN in Fe(II)-cyanoferrateFTIR~2122 cm⁻¹ (oxidized form)Terminal cyanide bound to Fe(III). nih.gov
Bridging Co-CN-Fe in Prussian Blue AnaloguesFTIR~2090 cm⁻¹ and ~2155 cm⁻¹Indicates cyanide bridging Fe(II) and Fe(III) respectively. nih.gov
Aqueous Cobalt(II)-CyanideRaman2180 - 2197 cm⁻¹Confirms the presence of coordinated cyanide ligands. researchgate.net
Zn₃[Co(CN)₆]₂FTIR~2190 cm⁻¹ and ~2152 cm⁻¹Attributed to amorphous and monoclinic structures in the Co³⁺–CN–Zn²⁺ linkage. mdpi.com

Fourier Transform Infrared (FTIR) Spectroscopy on C≡N Stretching Frequencies

Fourier Transform Infrared (FTIR) spectroscopy is a pivotal technique for characterizing cyanide-containing compounds, owing to the strong infrared absorption of the cyanide (C≡N) triple bond stretching vibration. This vibrational mode typically appears in a distinct spectral window, generally between 2000 and 2200 cm⁻¹. The precise frequency of the ν(C≡N) band is highly sensitive to the chemical environment of the cyanide ligand, including the oxidation state of the metal it is coordinated to, whether it acts as a terminal or bridging ligand, and the nature of the metal center.

In cyanide-bridged coordination polymers, such as Prussian blue analogues, the C≡N stretching frequency provides significant insight into the structure. For instance, in a cobalt-ferrocyanide polymer film, the stretching vibration for terminal cyanide groups linked to Fe(III) was observed at 2122 cm⁻¹ nih.gov. In another study on Co-Fe Prussian blue analogues, a peak corresponding to the Fe-C≡N-Co linkage was identified around 2060 cm⁻¹ researchgate.net. The shift in frequency upon coordination, compared to the free cyanide ion (around 2080 cm⁻¹), reflects the electronic effects of the metal centers. Coordination to a metal cation generally results in an increase in the C≡N stretching frequency due to the donation of electron density from the cyanide's σ-bonding orbital to the metal, which strengthens the C≡N bond.

Compound/Systemν(C≡N) Stretching Frequency (cm⁻¹)Reference
Cobalt(II)-cyanoferrate polymer film (Fe(III)-CN terminal)2122 nih.gov
Co-Fe Prussian Blue Analogue (Fe-C≡N-Co bridge)~2060 researchgate.net

Raman Spectroscopy for Vibrational Mode Analysis

Raman spectroscopy serves as a complementary technique to FTIR for analyzing the vibrational modes of cobalt cyanide. While FTIR measures the absorption of infrared light, Raman spectroscopy measures the inelastic scattering of monochromatic light. A vibrational mode is Raman-active if it causes a change in the polarizability of the molecule libretexts.org. For molecules with a center of symmetry, the rule of mutual exclusion may apply, stating that vibrations that are Raman-active are IR-inactive, and vice versa colostate.edu.

The symmetric C≡N stretch in a coordinated cyanide ligand is typically strong in the Raman spectrum. Studies on aqueous solutions of cobalt(II) and cyanide have shown a prominent Raman band in the stretching region between 2030 and 2200 cm⁻¹, corresponding to the C≡N stretch in various cobalt-cyanide complexes formed in solution researchgate.net. The analysis of Raman spectra can help identify the different complex species present in equilibrium. The position, width, and intensity of these bands provide information about the coordination environment and symmetry of the cobalt-cyanide species. For example, factor group analysis of spinel structures, a related field, predicts five first-order Raman active modes (A1g + Eg + 3T2g), demonstrating the power of this technique in analyzing complex crystal lattices libretexts.org.

SystemVibrational ModeRaman Shift (cm⁻¹)Reference
Aqueous Cobalt(II)-Cyanideν(C≡N) Stretch2030 - 2200 researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

⁵⁹Co NMR Studies

Nuclear Magnetic Resonance (NMR) spectroscopy of the ⁵⁹Co nucleus is a powerful tool for probing the local environment of cobalt atoms. The ⁵⁹Co nucleus has 100% natural abundance and a spin quantum number (I) of 7/2. A key feature of ⁵⁹Co NMR is its exceptionally wide chemical shift range, which spans over 18,000 ppm, making it extremely sensitive to subtle changes in the cobalt atom's coordination sphere and electronic structure.

However, the direct study of cobalt(II) cyanide using high-resolution NMR is challenging. The Co(II) ion is paramagnetic, which leads to very rapid nuclear relaxation and consequently extremely broad NMR signals, often rendering them undetectable in standard solution or solid-state NMR experiments. For this reason, ⁵⁹Co NMR studies often focus on diamagnetic cobalt(III) complexes.

The standard reference compound for ⁵⁹Co NMR is potassium hexacyanocobaltate(III), K₃[Co(CN)₆], a diamagnetic Co(III) complex. The chemical shifts are highly dependent on the ligand field strength, temperature, and solvent. This sensitivity allows ⁵⁹Co NMR to be a precise probe of the electronic structure and bonding in cobalt complexes.

PropertyValue
Natural Abundance100%
Spin (I)7/2
Chemical Shift Range>18,000 ppm
Reference CompoundK₃[Co(CN)₆]

Proton and Carbon NMR for Ligand Environment

Proton (¹H) NMR is not applicable for the direct study of the Co(CN)₂ structure, as the compound contains no hydrogen atoms.

Carbon-13 (¹³C) NMR, on the other hand, is a valuable technique for directly investigating the cyanide ligand environment. By using ¹³C-enriched cyanide, the C-N bond and its interaction with the cobalt center can be studied. As with ⁵⁹Co NMR, the paramagnetism of the Co(II) center in cobalt(II) cyanide presents a significant challenge, causing substantial broadening and large paramagnetic shifts in the ¹³C NMR signals nih.gov. Despite these difficulties, studies on related paramagnetic systems have been successful. For instance, hyperfine coupling to ¹³C-labeled cyanide has been measured in the electron spin resonance spectra of pentacyanocobaltate(II), a Co(II) complex, providing insight into the electronic structure and bonding of the equatorial cyanide ligands rsc.org. Such studies demonstrate that ¹³C NMR can provide detailed information on the ligand environment even in paramagnetic cobalt(II) cyanide complexes, revealing details about the metal-ligand bond that are inaccessible by other means.

Electronic Structure, Bonding, and Theoretical Studies

Ligand Field Theory and Crystal Field Splitting in Cobalt Cyanide Complexes

Ligand Field Theory (LFT) provides a sophisticated model for explaining the electronic structure, bonding, and magnetic properties of coordination compounds. It is an extension of Crystal Field Theory (CFT), which models the interaction between the central metal ion and the surrounding ligands as purely electrostatic. In an isolated gaseous metal ion, the five d-orbitals are degenerate, meaning they have the same energy. However, when ligands approach the metal ion to form a complex, this degeneracy is lifted, and the orbitals split into different energy levels.

In an octahedral complex, such as those often formed by cobalt cyanide, the d-orbitals split into two sets: a lower-energy t₂g set (dxy, dxz, dyz) and a higher-energy eg set (dx²-y², dz²). libretexts.org The energy difference between these two sets is known as the crystal field splitting energy (Δo). The magnitude of this splitting is crucial in determining the electronic configuration and properties of the complex.

Strong Field Ligand Effects of Cyanide

The cyanide ion (CN⁻) is recognized as a strong-field ligand, positioned high in the spectrochemical series. libretexts.org This means it causes a large splitting of the d-orbitals, resulting in a significant Δo value. lasalle.edu The strong-field nature of cyanide is attributed to its ability to act as both a strong σ-donor and a good π-acceptor. libretexts.orgquora.com The σ-donation from the filled lone pair orbital on the carbon atom to an empty metal d-orbital and the π-acceptance of electron density from filled metal d-orbitals into the empty π* antibonding orbitals of the cyanide ligand both contribute to a strong metal-ligand interaction and a large Δo.

Spin States of Cobalt(II) and Cobalt(III) Cyanide Complexes (e.g., low-spin, high-spin)

The magnitude of the crystal field splitting energy (Δo) relative to the pairing energy (P), the energy required to place two electrons in the same orbital, dictates the spin state of the complex.

Low-Spin Complexes: When Δo is greater than P, it is energetically more favorable for electrons to pair up in the lower-energy t₂g orbitals before occupying the higher-energy eg orbitals. This results in the minimum number of unpaired electrons and is characteristic of complexes with strong-field ligands like cyanide.

High-Spin Complexes: When Δo is less than P, electrons will occupy the higher-energy eg orbitals before pairing up in the t₂g orbitals, maximizing the number of unpaired electrons. This is typical for complexes with weak-field ligands.

Cobalt(II) Cyanide Complexes: A cobalt(II) ion has a d⁷ electron configuration. In the presence of the strong-field cyanide ligand, the complex [Co(CN)₆]⁴⁻ is a low-spin complex. libretexts.org The seven d-electrons are arranged as (t₂g)⁶(eg)¹, resulting in one unpaired electron. In contrast, a complex like [Co(H₂O)₆]²⁺, with the weak-field water ligand, is high-spin with a (t₂g)⁵(eg)² configuration and three unpaired electrons. libretexts.org

Cobalt(III) Cyanide Complexes: A cobalt(III) ion has a d⁶ electron configuration. The complex [Co(CN)₆]³⁻ is a classic example of a low-spin complex. gauthmath.com The large Δo caused by the cyanide ligands forces all six d-electrons to pair up in the t₂g orbitals, leading to a (t₂g)⁶ configuration with no unpaired electrons, rendering the complex diamagnetic. youtube.com

Complex IonCobalt Oxidation Stated-Electron ConfigurationLigand Field StrengthSpin StateElectron ConfigurationUnpaired Electrons
[Co(CN)₆]⁴⁻+2d⁷StrongLow-Spin(t₂g)⁶(eg)¹1
[Co(H₂O)₆]²⁺+2d⁷WeakHigh-Spin(t₂g)⁵(eg)²3
[Co(CN)₆]³⁻+3d⁶StrongLow-Spin(t₂g)⁶0

Molecular Orbital Theory and Covalent Bonding Interactions

While Ligand Field Theory provides a powerful framework, Molecular Orbital (MO) Theory offers a more complete picture of the covalent nature of the metal-ligand bond. In MO theory, atomic orbitals of the metal and the ligands combine to form molecular orbitals that extend over the entire complex.

Sigma (σ) Bonding Interactions

The primary bonding interaction in cobalt cyanide complexes is the formation of σ bonds. This occurs through the overlap of filled ligand orbitals with empty metal orbitals of the correct symmetry. In the case of the cyanide ligand, the highest occupied molecular orbital (HOMO) is primarily localized on the carbon atom and has σ symmetry. stackexchange.com This orbital donates electron density to the empty eg (specifically, the dz² and dx²-y²) and a₁g (s) orbitals of the cobalt ion, forming strong σ bonds. ncert.nic.inucoz.com This donation of electron density from the ligand to the metal is a key component of the coordinate covalent bond.

Pi (π) Back-bonding and its Energetic Contributions

A crucial aspect of the bonding in cobalt cyanide complexes, which also explains the strong-field nature of the cyanide ligand, is π back-bonding. libretexts.orglibretexts.org This involves the overlap of filled t₂g orbitals of the cobalt ion with the empty π* (antibonding) molecular orbitals of the cyanide ligands. libretexts.org This interaction results in the donation of electron density from the metal back to the ligand, a process termed "back-bonding". libretexts.org

This π back-bonding has two significant energetic contributions:

It strengthens the metal-ligand bond by adding π-bonding character. quora.com

It lowers the energy of the t₂g orbitals of the metal, thereby increasing the crystal field splitting energy (Δo). researchgate.net

This synergistic effect of σ-donation and π back-donation creates a very stable metal-ligand bond and is responsible for the large Δo observed in cyanide complexes.

Computational Chemistry Approaches

Computational chemistry has become an indispensable tool for investigating the electronic structure and properties of transition metal complexes like cobalt cyanide. Methods such as Density Functional Theory (DFT) and ab initio calculations provide detailed insights that complement experimental findings. researchgate.net

Computational studies on cobalt complexes allow for:

Calculation of Electronic Structures: These methods can generate molecular orbital diagrams, predict the energies of different spin states, and quantify the contributions of σ-bonding and π back-bonding. nih.govresearchgate.net

Prediction of Spectroscopic Properties: Theoretical calculations can predict UV-Vis absorption spectra, which are related to the electronic transitions between the split d-orbitals. acs.org

Determination of Geometric and Magnetic Properties: Computational models can accurately predict bond lengths, bond angles, and magnetic properties such as magnetic susceptibility and zero-field splitting parameters. marquette.edunih.govnih.gov

For instance, DFT calculations have been used to investigate the electronic structure of various cobalt oxides and phthalocyanine complexes, providing a deeper understanding of their redox properties and catalytic activities. rsc.orgvalpo.edu These computational approaches enable a detailed exploration of the factors influencing the electronic structure and reactivity of cobalt cyanide and related materials.

Coordination Chemistry and Complexation Behavior

Ligand Exchange Kinetics and Mechanisms

Ligand substitution in cobalt complexes can proceed through a spectrum of mechanisms, primarily categorized as associative, dissociative, and interchange pathways libretexts.orgyoutube.comresearchgate.netslideshare.net. The specific pathway is influenced by the electronic configuration and coordination number of the cobalt center. For 18-electron complexes, which are coordinatively saturated, dissociative mechanisms are more probable, involving a 16-electron intermediate libretexts.org. Conversely, complexes with 16 or fewer electrons are more likely to undergo associative substitution libretexts.org.

The ligand exchange mechanism for cobalt(II) cyanide complexes can be nuanced. While many cobalt(II) complexes are believed to favor a dissociative interchange mechanism for ligand substitution in aqueous solutions nih.gov, specific complexes can exhibit different behaviors. For instance, kinetic studies on the zero-valent cobalt tetraisocyanide complex, Co(CNArMes2)4, have indicated an associative reaction mechanism for ligand exchange with phenylacetylene acs.org. This finding contrasts with proposed dissociative pathways for other four-coordinate cobalt complexes acs.org.

In an associative (A) pathway, the incoming ligand first binds to the metal center, forming a higher-coordination-number intermediate, after which the leaving group departs libretexts.orgyoutube.com. This is often represented by a two-step process with a discrete intermediate.

In a dissociative (D) pathway, the leaving group detaches in the first step to form an intermediate with a lower coordination number, which is then attacked by the incoming ligand libretexts.orgyoutube.comslideshare.net. This mechanism is characterized by a rate that is largely independent of the entering ligand's concentration and is favored by increased steric bulk around the metal center slideshare.netdalalinstitute.com.

An interchange (I) mechanism is a concerted process where the incoming ligand enters the coordination sphere as the outgoing ligand is leaving, without a distinct intermediate youtube.comresearchgate.netnih.gov. This can be further classified as associative interchange (Ia) or dissociative interchange (Id) depending on the degree of bond formation with the incoming ligand versus bond breaking with the outgoing ligand in the transition state.

The stability and speciation of cobalt cyanide complexes are significantly affected by environmental conditions such as pH and exposure to sunlight. In aqueous solutions, the pH can dictate the predominant cyanide species, which in turn affects complex formation and stability researchgate.netresearchgate.net. Acidic conditions can lead to the protonation of cyanide to form hydrogen cyanide (HCN), altering the ligand exchange equilibria.

Sunlight can also play a crucial role through photodissociation. Studies have shown that iron and cobalt cyanocomplexes can photodissociate upon exposure to sunlight, leading to the release of free cyanide usgs.govacs.org. This process can cause diurnal cycles in cyanide speciation in environments like mine drainage, where concentrations of weak-acid dissociable cyanide increase during the day usgs.govacs.org.

Redox Chemistry and Electrochemical Properties

The electrochemical behavior of cobalt cyanide is central to its application in areas such as electrocatalysis. Techniques like cyclic voltammetry are instrumental in characterizing its redox properties.

Cyclic voltammetry (CV) is a key technique for investigating the redox behavior of cobalt complexes gamry.compiscience.org. It provides information about the redox potentials and the kinetics of electron transfer reactions gamry.com. For cobalt complexes, multiple reversible redox couples corresponding to Co(III)/Co(II), Co(II)/Co(I), and Co(I)/Co(0) transitions can often be observed acs.orgresearchgate.netmdpi.com.

The specific redox potentials are highly dependent on the ligand environment. For example, in a cobalt complex with a tetraazamacrocyclic ligand, reversible redox couples were observed at -0.40 V (CoIII/CoII), -0.92 V (CoII/CoI), and -1.88 V (CoI/Co0) versus the FcCp₂+/0 couple acs.orgacs.org. The introduction of electron-donating or withdrawing substituents on the ligands can shift these potentials, with electron-withdrawing groups like cyanide making the reduction potential less negative (or more positive) acs.org.

Cobalt cyanide and related complexes are known to be active electrocatalysts, particularly for the reduction of CO₂ acs.orgacs.orgsemanticscholar.orgdoi.orgnih.govnih.gov. The general mechanism involves the reduction of the cobalt center, typically to Co(I) or Co(0), which then interacts with the substrate.

In the case of CO₂ reduction, the catalytically active species, often a Co(I) complex, binds to CO₂ to form a metallocarboxylate intermediate nih.gov. This intermediate then undergoes further reduction and protonation steps, leading to the cleavage of a C-O bond and the eventual release of carbon monoxide (CO) and water nih.govnih.gov. The presence of a proton source, such as water or methanol, is often crucial for the catalytic cycle acs.orgnih.gov. The main competing reaction is often the hydrogen evolution reaction (HER) nih.gov. Some cobalt complexes have been shown to catalyze CO₂ reduction to CO with high faradaic efficiency doi.orgnih.gov.

Formation of Polynuclear and Bridged Cyanide Complexes

Cobalt cyanide readily participates in the formation of larger, more complex structures through cyanide bridging rsc.org. The cyanide ligand is an excellent bridging ligand, capable of linking two metal centers, leading to the formation of polynuclear clusters and coordination polymers nih.govacs.orgacs.org.

These self-assembly processes can result in a variety of architectures, from simple dimers to complex three-dimensional networks nih.govacs.orgacs.org. For example, the reaction of CoCl₂ with tricyanoiron(III) anions has been shown to produce a range of Fe-Co polynuclear clusters with structures including an asymmetric [Fe₂Co₂(CN)₄] square, a pseudocubic [Fe₄Co₄(CN)₁₂] cluster, and a distorted-hexagonal-prism-shaped [Fe₆Co₆(CN)₁₈] cage nih.govacs.org. In these structures, the cobalt(II) ions can adopt different coordination geometries, such as tetrahedral or octahedral nih.govacs.org. The synthesis of these materials demonstrates a pathway toward creating high-nuclearity cyanide-bridged clusters with interesting magnetic or catalytic properties nih.govacs.org.

Cyanide-Bridged Architectures (e.g., Prussian Blue Analogues)

A prominent class of cyanide-bridged architectures involving cobalt are the Prussian Blue Analogues (PBAs). mdpi.commacsenlab.com These compounds are coordination polymers with a general formula of AₓM[M'(CN)₆]ᵧ·nH₂O, where M and M' are transition metals, and A is an alkali metal cation. rsc.org In cobalt-containing PBAs, such as cobalt hexacyanoferrate (CoHCF), the cyanide ligand bridges cobalt and iron atoms, creating a robust, porous, face-centered cubic framework. mdpi.commacsenlab.comproquest.com This open framework is capable of accommodating various ions and solvent molecules within its interstitial spaces. rsc.orgresearchgate.net

The self-assembly of metal ions and cyanide groups leads to a uniform distribution of the constituent elements. rsc.org The structure consists of alternating metal centers (e.g., Co and Fe) at the corners of a cube, linked by linear M-CN-M' bridges. mdpi.com The bonding characteristics within these bridges are crucial; the bond between a metal and the carbon atom of the cyanide is significantly stronger than the bond to the nitrogen atom. rsc.org This difference influences the electronic and magnetic properties of the material. For instance, in cobalt-iron cyanides, the specific arrangement and oxidation states of Co and Fe, determined by coordination to either the C or N end of the cyanide ligand and water molecules, are critical for their photoresponsive behaviors. acs.orgelsevierpure.com

Research has explored the synthesis of various cobalt-based PBAs, including hollow nanocubes of cobalt-iron Prussian blue analogue (Co₂HCFe), which demonstrate the tunability of these structures for specific applications. researchgate.net The synthesis is often achieved through simple co-precipitation methods in aqueous solutions. mdpi.comproquest.com

Heterometallic Cyanide Frameworks

Beyond the well-known PBAs, cobalt cyanide participates in a wide array of heterometallic and heterotrimetallic frameworks. nih.govnih.govacs.org These materials are constructed by linking cobalt cyanide units with other metal complexes. The cyanide ligand's ability to bridge different metal ions is fundamental to creating these extended structures, which can range from discrete polynuclear clusters to infinite one-, two-, or three-dimensional networks. nih.govrsc.orgacs.org

One example is the cyanide-bridged decanuclear [Co₆Fe₄] cluster, synthesized in a one-pot reaction, which exhibits thermally controlled electron-transfer-coupled spin transition behavior. nih.gov Another architecture involves the formation of pearl-chain-like compounds, where square units of {[(TpR)Fe(CN)₃CoCl₂]₂} are linked by other cobalt ions into an infinite chain. rsc.org The specific geometry and connectivity within these frameworks dictate their magnetic properties.

The rational design of such frameworks is a significant challenge due to the complexities of controlling the self-assembly process. nih.govacs.org However, by using pre-formed building blocks or secondary building units (SBUs), researchers have successfully synthesized complex architectures. For example, heterotrimetallic frameworks have been constructed using [(NC)₇MoIV-CN-PtIV(NH₃)₄-NC-MoIV(CN)₇]⁴⁻ as a building block, linked by other metal ions. nih.govacs.org These studies highlight the versatility of the cyanide ligand in creating intricate, multi-component materials with tailored properties.

Photoinduced Processes in Cobalt Cyanide Systems

Cobalt cyanide complexes, particularly the heterometallic cobalt-iron PBAs, are renowned for their remarkable photoresponsive properties. Irradiation with light of specific wavelengths can induce changes in their electronic and magnetic states, leading to phenomena such as photoinduced electron transfer and photomagnetism. acs.org

Photoinduced Electron Transfer Phenomena

Photoinduced electron transfer is a key process in many cobalt cyanide systems. In cobalt-iron PBAs, this phenomenon is often described as a metal-to-metal charge transfer (MMCT). acs.orgelsevierpure.comchemrxiv.org For example, in compounds like Rb₀.₆₆Co₁.₂₅[Fe(CN)₆]·4.3H₂O, a charge-transfer band from Fe(II) to Co(III) is observed around 550 nm. acs.orgelsevierpure.com Irradiation into this band at low temperatures triggers an electron transfer from the iron center to the cobalt center.

This process converts the initial diamagnetic or paramagnetic state of {FeIILS(μ-CN)CoIIILS} pairs into a metastable ferrimagnetic state of {FeIIILS(μ-CN)CoIIHS} units (where LS is low-spin and HS is high-spin). acs.orgelsevierpure.comacs.org This light-induced electronic rearrangement is reversible; the system can be returned to its original state by thermal treatment. acs.orgdocumentsdelivered.comresearchgate.net Similar photo-induced metal-to-metal electron transfer has been observed in cyanide-bridged [FeCo] molecular chains and squares, where light irradiation at low temperatures induces the conversion from a diamagnetic [FeIILS-CoIIILS] state to a paramagnetic [FeIIILS-CoIIHS] state. chemrxiv.orgacs.orgchemrxiv.org The efficiency and dynamics of this electron transfer can be influenced by factors such as the surrounding solvent molecules and the specific geometry of the cyanide bridge. chemrxiv.orgchemrxiv.org

Photoinduced Electron Transfer in Cobalt Cyanide Systems
CompoundInitial StatePhotoinduced StateStimulusReversibility
Rb₀.₆₆Co₁.₂₅[Fe(CN)₆]·4.3H₂OParamagnetic (FeII-CoIII)Ferrimagnetic (FeIII-CoII)~550 nm lightThermal (heating to 120 K) acs.orgelsevierpure.com
K₀.₂Co₁.₄[Fe(CN)₆]·6.9H₂OParamagnetic (FeII-CoIII)Ferrimagnetic (FeIII-CoII)Red light (660 nm)Thermal (heating to 150 K) proquest.comdocumentsdelivered.comresearchgate.net
{[FeIII(Tp)(CN)₃][CoII(vim)₄]} ChainDiamagnetic (FeIILS-CoIIILS)Paramagnetic (FeIIILS-CoIIHS)White lightThermal (relaxes around 80 K) chemrxiv.orgchemrxiv.org
{Fe₂Co₂} Molecular SquareDiamagnetic (FeIILS-CoIIILS)Paramagnetic (FeIIILS-CoIIHS)LightThermal (relaxes around 90 K) acs.org

Photomagnetic Effects

The photoinduced electron transfer in cobalt-iron cyanides directly leads to dramatic changes in their magnetic properties, a phenomenon known as the photomagnetic effect. acs.orgelsevierpure.com Upon irradiation, a material that is initially paramagnetic can be converted into a ferrimagnet with long-range magnetic ordering. acs.orgelsevierpure.com

In the case of K₀.₂Co₁.₄[Fe(CN)₆]·6.9H₂O, illumination with red light (e.g., 660 nm) at a low temperature (e.g., 5 K) causes an increase in its magnetization and raises its critical temperature (Tc) from 16 K to 19 K. proquest.comdocumentsdelivered.comresearchgate.net This light-induced magnetic state is metastable and can persist for several days at low temperatures. proquest.comacs.org The effect is also tunable; subsequent irradiation with blue light can partially reverse the enhancement of magnetization. documentsdelivered.comaps.org The system can be fully returned to its initial, less magnetic state by heating it above a certain temperature (e.g., 150 K) and then cooling it in the dark. proquest.comresearchgate.net

This reversible control of magnetic properties by optical stimuli is a key feature of these materials. documentsdelivered.com The mechanism is attributed to the light-induced population of a metastable, ferrimagnetically ordered state (FeIII-CoII) from the initial paramagnetic ground state (FeII-CoIII). acs.orgresearchgate.net

Photomagnetic Effects in Cobalt-Iron Cyanides
CompoundEffect of Red/White LightEffect of Blue LightThermal Relaxation Temperature
K₀.₂Co₁.₄[Fe(CN)₆]·6.9H₂OMagnetization enhanced; Tc increases from 16 K to 19 K. proquest.comdocumentsdelivered.comresearchgate.netPartially removes magnetization enhancement. documentsdelivered.comaps.org~150 K proquest.comresearchgate.net
Rb₀.₆₆Co₁.₂₅[Fe(CN)₆]·4.3H₂OParamagnetic to ferrimagnetic transition; Tc after illumination is 22 K. acs.orgelsevierpure.comNot specified.~120 K acs.orgelsevierpure.com

Advanced Applications in Materials Science and Catalysis Research

Cobalt Cyanide as Precursors for Functional Materials

The utility of cobalt cyanide as a precursor is notable in the synthesis of specialized materials where precise control over composition and morphology is crucial.

Synthesis of Metal Oxides (e.g., Co3O4)

Cobalt cyanide is a viable precursor for the synthesis of cobalt oxides, such as cobalt (II,III) oxide (Co3O4), through thermal decomposition. google.com This method is advantageous for producing phase-pure nano-Co3O4. google.com The process involves heating the cobalt cyanide precursor under specific atmospheric conditions, leading to the decomposition of the cyanide ligands and the oxidation of cobalt to form the desired oxide.

The thermal decomposition of complex cyanide-containing precursors, such as Co3[Co(CN)6]2, has been identified as a route to produce Co3O4. google.com The general principle involves the breakdown of the precursor at elevated temperatures, which, in the presence of an oxidizing agent like air, yields the metal oxide. The properties of the resulting Co3O4, including particle size and surface area, can be influenced by the decomposition temperature and duration. For instance, the thermal decomposition of cobalt hydroxide precursors, a related cobalt compound, to Co3O4 is significantly affected by the annealing temperature, which in turn impacts the material's properties and potential applications. nih.gov Studies on other cobalt precursors like cobalt oxalate have also demonstrated that different thermal decomposition conditions lead to variations in the morphology of the resulting Co3O4. researchgate.net

Precursor TypeDecomposition ProductKey Process
Cobalt Cyanide Compound (e.g., Co3[Co(CN)6]2)Cobalt (II,III) Oxide (Co3O4)Thermal Decomposition
Cobalt HydroxideCobalt (II,III) Oxide (Co3O4)Thermal Decomposition/Calcination
Cobalt OxalateCobalt (II,III) Oxide (Co3O4)Thermal Decomposition

Nanomaterial Fabrication and Morphology Control

The precursor used in the synthesis of nanomaterials plays a critical role in determining the morphology and, consequently, the properties of the final product. rsc.org Cobalt cyanide can be utilized as a precursor in the fabrication of nanostructured materials, where control over the size and shape is essential for their application. The thermal decomposition of cobalt-containing precursors, including cyanides, is a common strategy to generate cobalt oxide nanostructures. researchgate.net

The morphology of the resulting nanomaterial is often a reflection of the precursor's structure. For example, the synthesis of Co3O4 nanoplates has been achieved through the thermal decomposition of cobalt hydroxide nanoplates. nih.gov This suggests that by carefully selecting or designing the cobalt cyanide precursor, it is possible to direct the formation of specific nanostructures, such as nanorods, nanosheets, or nanoparticles. The conditions of the synthesis, including temperature, solvent, and the presence of surfactants, can also significantly influence the final morphology of the nanomaterials derived from cobalt cyanide precursors. rsc.orgnih.gov The ability to control morphology is crucial as it directly impacts the catalytic activity and other functional properties of the nanomaterials. rsc.org

Catalytic Roles and Mechanisms

Cobalt cyanide complexes are significant in the field of catalysis, particularly in homogeneous systems where the catalyst is in the same phase as the reactants.

Homogeneous Catalysis

Cobalt cyanide complexes are known to be active in the catalysis of hydrogen oxidation. These complexes can react with molecular hydrogen, leading to the formation of hydride species that are key intermediates in catalytic cycles. rsc.org The mechanism of hydrogen activation by pentacyanocobaltate(II), [Co(CN)5]3-, has been a subject of study, where it is understood to activate molecular hydrogen. The reaction of aqueous solutions of cobalt(II) cyanide complexes with hydrogen can produce several different complex ions, with the main product being the [Co(CN)5H]3- ion. rsc.org

Key Intermediates in Cobalt Cyanide Catalyzed Hydrogen Activation

Cobalt Cyanide SpeciesRole in Hydrogen Activation
[Co(CN)5]3-Activates molecular hydrogen
[Co(CN)5H]3-Key hydride intermediate

Cobalt-catalyzed hydrofunctionalization reactions, such as hydrocyanation and hydroformylation, represent important industrial processes for the synthesis of organic compounds. Cobalt cyanide species or in-situ generated cobalt cyanide catalysts play a role in these transformations.

In hydrocyanation , a hydrogen atom and a cyanide group are added across a double or triple bond. Cobalt catalysts have been developed for the hydrocyanation of various substrates, including alkenes and alkynes. tohoku.ac.jpacs.orgacs.org These reactions provide a direct and atom-economical route to nitriles, which are valuable synthetic intermediates. The mechanism of cobalt-catalyzed hydrocyanation can proceed through different pathways, and the selectivity of the reaction can be influenced by the ligands on the cobalt center and the reaction conditions. acs.org For instance, cobalt-catalyzed hydrocyanation of methylenecyclopropanes has been shown to produce homoallylic nitriles with excellent selectivity under mild conditions. acs.org

Hydroformylation , also known as the oxo process, involves the addition of a formyl group (CHO) and a hydrogen atom to an alkene to produce aldehydes. libretexts.org While rhodium-based catalysts are often used, cobalt catalysts, such as those derived from cobalt carbonyls, were the original industrial catalysts for this process. nih.govlsu.edu The mechanism involves the formation of a cobalt hydride species, which then coordinates to the alkene. Subsequent migratory insertion steps lead to the formation of the aldehyde product. libretexts.org Although not directly starting from Co(CN)2, the principles of ligand influence and the formation of key intermediates are relevant to understanding the broader context of cobalt catalysis in hydrofunctionalization reactions.

Heterogeneous Catalysis

Cobalt cyanide and its related complexes, particularly in the form of bimetallic structures, have emerged as highly effective heterogeneous catalysts in a range of chemical transformations. Their unique electronic properties and structural versatility allow them to facilitate complex reactions in polymerization, electrocatalysis, and organic synthesis.

Double Metal Cyanide (DMC) Catalysts in Polymerization (e.g., propoxylation)

Double Metal Cyanide (DMC) complexes, especially those containing zinc and cobalt, are a class of inorganic coordination polymers that serve as highly active catalysts for the ring-opening polymerization (ROP) of epoxides, such as propylene oxide (PO). mdpi.commdpi.com These catalysts are recognized as superior alternatives to traditional caustic catalysts like potassium hydroxide (KOH) for producing polyether polyols, which are key components in polyurethanes. nih.govnbinno.com The high activity of DMC catalysts allows for lower catalyst loading and shorter reaction times, increasing production throughput. nbinno.comresearchgate.net

The general formula for a common DMC catalyst is Zn₃[Co(CN)₆]₂·xZnCl₂·yH₂O. nih.gov Active catalysts are typically prepared by reacting an aqueous solution of a metal salt like zinc chloride with an alkali metal hexacyanometallate such as potassium hexacyanocobaltate in the presence of an organic complexing agent like tert-butyl alcohol. mdpi.comnih.gov The resulting polyether polyols exhibit low levels of unsaturation, narrow molecular weight distributions, and high functionality. nbinno.comresearchgate.net

Kinetic studies on the propoxylation of polyols using Co/Zn DMC catalysts have provided key insights into the reaction mechanism. rsc.orgrsc.org The catalysis proceeds via an external nucleophilic attack of a hydroxyl group from a starter molecule on the propylene oxide monomer that is coordinated to the catalyst's active site. rsc.orgrsc.org The initial rate of PO consumption shows a first-order dependence on the concentrations of the catalyst, propylene oxide, and hydroxyl groups. rsc.orgrsc.org

The performance of DMC catalysts can be influenced by the choice of complexing agent used during synthesis. A study investigating various organic solvents as complexing agents demonstrated their effectiveness in preparing highly active DMC catalysts for the ROP of propylene oxide, ε-caprolactone, and δ-valerolactone. mdpi.com

Table 1: Catalytic Activity of Various DMC Catalysts in the Ring-Opening Polymerization (ROP) of Propylene Oxide (PO) and ε-Caprolactone (CL) mdpi.com
Catalyst IDComplexing AgentPO Conversion (%)CL Conversion (%)
DMC-1tert-Butyl alcohol96.825.9
DMC-NMP1-methylpyrrolidin-2-one98.595.3
DMC-NMeNitromethane97.995.4
DMC-DMSODimethyl sulfoxide98.138.7
DMC-DMAcN,N-dimethylacetamide99.191.5
Electrocatalysis (e.g., Water Oxidation, Oxygen Reduction Reaction)

Cobalt cyanide-related materials are promising electrocatalysts for critical energy conversion reactions, including the oxygen reduction reaction (ORR) and water oxidation (oxygen evolution reaction, OER). These reactions are fundamental to technologies like fuel cells and water splitting.

A hybrid material composed of a cubic cobalt amide cyanide complex decorated with carbon nanotubes (c-CoACC/CNTs) has demonstrated significant bifunctional electrocatalytic activity for both ORR and CO₂ reduction. doi.orgresearchgate.net In alkaline media, this catalyst exhibits profound ORR activity with a half-wave potential (E₁/₂) of 0.87 V. doi.orgresearchgate.net When used as the cathode catalyst in a zinc-air battery, it achieved a maximum power density of 188 mW cm⁻², outperforming a standard Pt/C-based battery. doi.orgresearchgate.net

The oxygen reduction reaction can proceed via a nearly four-electron pathway, converting O₂ directly to H₂O, which is crucial for high-efficiency fuel cells. nih.gov Cobalt-nitrogen-carbon (Co-N-C) materials, which share structural motifs with cyanide complexes, are particularly noted for their ORR activity. nih.govmdpi.com These materials often feature atomically dispersed cobalt ions coordinated to nitrogen atoms within a carbon matrix, forming active sites for catalysis. nih.gov

For water oxidation, cobalt-based catalysts are also under intense investigation. The catalytic activity is often linked to the formation of cobalt oxyhydroxide (CoOOH) species under operating conditions. nih.gov Studies on Prussian blue analogues, such as cobalt hexacyanoferrate, show that they can act as precursors to active water oxidation catalysts, with redox waves appearing around 1.1 V vs. RHE and catalytic onset near 1.67 V vs. RHE in neutral phosphate buffer. acs.org

Table 2: Electrocatalytic Performance of a Cobalt Amide Cyanide Complex (c-CoACC/CNTs) doi.orgresearchgate.net
ParameterValueCondition
ORR Onset Potential0.972 V vs. RHEAlkaline media
ORR Half-Wave Potential (E₁/₂)0.87 V vs. RHEAlkaline media
Max Power Density (Zinc-Air Battery)188 mW cm⁻²-
CO₂ Reduction Max Faraday Efficiency (to CO)83.8%at -0.78 V vs. RHE
Cyanation and Cross-coupling Reactions

Cobalt-catalyzed reactions have become a cost-effective and powerful tool for forming carbon-carbon and carbon-nitrogen bonds, including the direct introduction of cyanide groups into organic molecules. acs.org Carboxylate-assisted cobalt(III)-catalyzed C–H cyanation is a highly efficient method for synthesizing aromatic nitriles. nih.govbeilstein-journals.org This transformation avoids the need for prefunctionalized substrates, representing a more atom-economical approach compared to traditional cross-coupling methods. acs.org

The reaction can utilize various cyanating agents, such as N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) or the more convenient and bench-stable N-cyanosuccinimide. acs.orgnih.govibs.re.kr The catalytic cycle is proposed to involve the in-situ generation of a cationic Co(III) species which then reacts with the substrate (e.g., 2-phenylpyridine) to form a cobaltacycle intermediate. acs.org Subsequent coordination of the cyanating agent and migratory insertion of the cyano group leads to the final product. acs.org

In addition to C-H cyanation, cobalt catalysts can facilitate cross-electrophile coupling reactions. A simple cobalt-based system can catalyze the coupling of benzonitrile derivatives with aryl halides to form biaryl compounds. acs.org This reaction involves the activation of a C(sp²)–CN bond, a traditionally challenging transformation. The use of a Lewis acid like AlMe₃ can enhance the reactivity of the benzonitriles and improve cross-selectivity. acs.org

Catalytic Reduction of Environmental Pollutants

Cobalt cyanide-based materials are being explored for their potential in environmental remediation, including the reduction of carbon dioxide and the degradation of pollutants in water. doi.orgacs.orgnih.gov The c-CoACC/CNTs hybrid catalyst, noted for its ORR performance, also shows desirable electrocatalytic properties for converting CO₂ to CO with a maximum Faraday efficiency of 83.8%. doi.orgresearchgate.net Photocatalytic CO₂ reduction has also been demonstrated using single cobalt sites deposited on carbon nitride. osti.gov

In the area of water treatment, cobalt hexacyanocobaltate (Co-HCC) has been developed as a highly efficient catalyst for peroxymonosulfate (PMS) activation. acs.orgnih.gov This process generates sulfate and hydroxyl radicals, which are powerful oxidizing agents for degrading organic micropollutants. acs.orgnih.gov The Co-HCC material, featuring atomically isolated Co(II)–NC sites, exhibits a turnover frequency for PMS activation that is significantly higher than most other cobalt-based catalysts. acs.orgnih.gov When grown on a ceramic membrane, the catalyst creates a confined oxidation environment that can achieve complete disruption of micropollutants and over 90% mineralization of organic pollutants in complex industrial wastewater. acs.orgnih.gov

Active Site Identification and Mechanistic Insights in Catalysis

Understanding the nature of the active sites and the reaction mechanisms is crucial for designing more efficient catalysts. For cobalt cyanide and related materials, significant research has been dedicated to elucidating these aspects across various applications.

In cobalt-catalyzed C-H cyanation, computational and experimental studies suggest a mechanism involving a reversible C-H metalation to form a cobaltacycle, followed by the rate-limiting insertion of the cyanating agent. beilstein-journals.org It has been found that London dispersion forces between ligands at the cobalt center play an important role in stabilizing the cobalt intermediates and transition states, enabling the challenging C-H transformation. nih.govbeilstein-journals.org

For the oxygen reduction reaction (ORR) catalyzed by Co-N-C materials, the active sites are often identified as porphyrin-like CoN₄ moieties embedded in the carbon matrix. nih.gov The local structure and electronic state of these sites are critical for their reactivity. nih.gov Unlike iron-based analogues which may undergo structural changes during catalysis, cobalt moieties in these catalysts have been shown to be structurally stable over a wide potential range (0.0 to 1.0 V vs. RHE). nih.gov

In the context of the oxygen evolution reaction (OER), studies on well-defined crystalline cobalt oxyhydroxide (CoOOH) have identified the geometric active sites. nih.gov It was found that the catalytic active sites are located exclusively on the lateral facets of CoOOH nanocrystals, rather than the basal facets. nih.gov Theoretical calculations show that coordinatively unsaturated cobalt sites on these lateral facets have an electronic structure that enhances the covalency of the Co-O bonds, thereby boosting their reactivity for water oxidation. nih.gov Similarly, for CO oxidation, resonant photoemission spectroscopy has identified trivalent cobalt (Co³⁺) as the most active catalytic site under oxygen-rich conditions. lbl.gov

Development of Metal-Organic Frameworks (MOFs) incorporating Cobalt Cyanide units

Metal-Organic Frameworks (MOFs) are porous, crystalline materials constructed from metal ions or clusters linked by organic ligands. mdpi.comrsc.orgcsic.es Their high surface area, tunable pore sizes, and the presence of coordinatively unsaturated metal sites make them highly attractive for applications in catalysis and sensing. csic.es

Cobalt-based MOFs have been extensively studied for various catalytic applications, including the oxidation of hydrocarbons and alcohols, and the photocatalytic reduction of CO₂. rsc.orgcsic.es The cobalt centers within the MOF structure can act as Lewis acid sites to promote these transformations. csic.es

While the direct incorporation of pre-formed Co(CN)₂ units into MOFs is one approach, a more common strategy involves using cobalt ions as the metal nodes which then participate in reactions involving cyanide or create cyanide-like linkages. For instance, a bimetallic Ni/Co-MOF has been synthesized using a hydrothermal method for the electrochemical determination of cyanide. mdpi.comnih.gov In this structure, cobalt and nickel ions act as synergistic metal active centers. mdpi.comnih.gov This demonstrates the compatibility of cobalt within MOF architectures designed for cyanide-related chemistry. The development of MOFs containing cobalt allows for the creation of well-defined, isolated active sites, which can enhance catalytic performance and provide ideal models for studying reaction mechanisms. csic.es

Magnetic Properties and Phenomena

Spin Crossover and Spin State Transitions

Spin crossover (SCO) is a phenomenon observed in some transition metal complexes where the spin state of the central metal ion can be altered by external stimuli such as temperature, pressure, or light irradiation. wikipedia.org For cobalt(II), a d⁷ ion in an octahedral field, a transition can occur between a low-spin (LS) state (S = 1/2) and a high-spin (HS) state (S = 3/2). researchgate.netresearchgate.net

This transition is fundamentally an entropy-driven process; the high-spin state has higher electronic and vibrational entropy, making it more favorable at elevated temperatures. researchgate.net The spin state of Co(II) is particularly sensitive to its coordination environment, and even subtle changes to ligands can induce SCO behavior. rsc.org The change in spin is associated with a modification of the metal-ligand bond lengths, and this interplay between electronic states and molecular structure is a key feature of the transition. aps.org While hundreds of iron(II) SCO compounds are known, the phenomenon is less common in cobalt(II) systems, which confers special characteristics on them due to the smaller change in spin (ΔS = 1) and the potential for Jahn-Teller effects in the doublet LS state. researchgate.netresearchgate.net In some cobalt heme analogs, spin state transitions can even be triggered by changes in pH through the deprotonation of an axial ligand. nih.gov

The transition temperature (T₁/₂) is a critical parameter for SCO compounds, representing the temperature at which the molar fractions of the LS and HS states are equal. researchgate.net The spin states in cyanide-bridged complexes can be monitored by techniques like infrared spectroscopy, as the cyanide stretching frequency (νCN) is sensitive to the electronic configuration of the metal centers. acs.org

Table 1: Spin States of Octahedral Cobalt(II)

Property Low-Spin (LS) State High-Spin (HS) State
Spin Quantum Number (S) 1/2 3/2
Electron Configuration t₂g⁶ e_g¹ t₂g⁵ e_g²
Favored Conditions Low Temperature, High Pressure High Temperature, Low Pressure

| Entropy | Lower | Higher |

Photoinduced Magnetism and Switching Behavior

Certain cobalt cyanide-containing materials, particularly cobalt-iron Prussian blue analogues, exhibit photoinduced magnetism, where their magnetic properties can be reversibly controlled by light. acs.orgproquest.com This phenomenon typically occurs at very low temperatures. In a representative system like K₀.₄Co₁.₃[Fe(CN)₆]·5H₂O, irradiation with light can induce a change from a paramagnetic to a ferrimagnetic state. oup.com

Light-Induced Transition: Fe(II)(LS, S=0) - CN - Co(III)(LS, S=0) → Fe(III)(LS, S=1/2) - CN - Co(II)(HS, S=3/2)

This process creates a metastable, long-lived excited state containing high-spin Co(II) ions. aps.org The magnetic moments of the newly formed Fe(III) and Co(II) centers then interact, leading to long-range magnetic ordering and a significant increase in magnetization. acs.org The induced magnetic state can be stable for days at low temperatures but can be erased by heating the sample to a higher temperature (e.g., 120-150 K), which restores the original paramagnetic state. acs.orgproquest.com This reversible switching makes these materials candidates for magneto-optical devices. aip.org

Table 2: Example of Photoinduced Magnetic Switching in Rb₀.₆₆Co₁.₂₅[Fe(CN)₆]·4.3H₂O

State Magnetic Behavior Curie Temperature (T_c) Conditions
Initial State Paramagnetic N/A In the dark, at 5 K
Photoinduced State Ferrimagnetic 22 K After illumination at 5 K acs.orgelsevierpure.com

| Relaxed State | Paramagnetic | N/A | After heating to 120 K acs.orgelsevierpure.com |

Magnetic Exchange Interactions

Magnetic exchange describes the coupling between the magnetic moments of individual metal ions within a material. In cobalt cyanide complexes, these interactions are primarily mediated by the bridging cyanide ligands.

The interaction between adjacent magnetic centers can be either ferromagnetic (promoting parallel alignment of spins) or antiferromagnetic (promoting antiparallel alignment). In cyanide-bridged frameworks containing cobalt, both types of coupling are possible. researchgate.net For instance, in certain dicobalt complexes, the coupling can be manipulated between ferromagnetic and antiferromagnetic depending on the specific ligands and geometry. vcu.edu

When the antiferromagnetically coupled moments are unequal in magnitude, as in the photo-induced Fe(III)-CN-Co(II) systems, the result is ferrimagnetism, where a net spontaneous magnetization exists. acs.org The competition between ferromagnetic and antiferromagnetic interactions can lead to complex magnetic behaviors, such as metamagnetism, where a material transitions from an antiferromagnetic to a ferromagnetic-like state under an applied magnetic field. researchgate.net Density Functional Theory (DFT) studies are often employed to calculate the magnetic exchange coupling constant (J), where a positive value indicates ferromagnetic coupling and a negative value indicates antiferromagnetic coupling. nih.gov

The magnetic coupling between metal centers separated by a non-magnetic bridging ligand like cyanide occurs via a mechanism known as superexchange. taylorandfrancis.comwikipedia.org This is an indirect exchange interaction where the orbitals of the cyanide ligand facilitate electronic communication between the metal ions. taylorandfrancis.com

The nature of the superexchange (ferromagnetic or antiferromagnetic) is determined by the symmetry and occupancy of the metal d-orbitals and the cyanide molecular orbitals involved in the overlap. wikipedia.orgnih.gov The Goodenough-Kanamori rules provide a qualitative framework for predicting the type of coupling based on orbital overlap. wikipedia.org In the case of the cyanide bridge, both σ and π orbitals can participate in the exchange pathway. Ferromagnetic exchange is often found to be dominated by delocalization through the CN⁻ π pathway. nih.gov This mechanism is fundamental to the design of molecule-based magnets, as the cyanide bridge is highly effective at mediating strong magnetic interactions.

Single-Ion Magnet (SIM) Behavior

Single-Ion Magnets (SIMs) are individual molecules in which a single metal ion is responsible for the slow relaxation of magnetization, a characteristic property of a magnet. nih.gov This behavior is not due to collective long-range ordering but is an intrinsic property of the ion and its immediate coordination environment. Cobalt(II) complexes are excellent candidates for SIMs due to the significant magnetic anisotropy that can arise from the Co(II) ion. conicet.gov.ar

For a complex to exhibit SIM behavior, the metal ion must possess a significant energy barrier (U_eff) to the reversal of its magnetization. This barrier originates from a combination of a high-spin ground state and large magnetic anisotropy. nih.gov In Co(II) SIMs, slow magnetic relaxation is often observed under an applied external magnetic field. nih.govmdpi.com

The magnetic anisotropy essential for SIM behavior in Co(II) complexes is a direct consequence of spin-orbit coupling. nih.govaps.org Spin-orbit coupling is the interaction between an electron's spin angular momentum and its orbital angular momentum. In the 3d⁷ Co(II) ion, this effect can be substantial.

This coupling lifts the degeneracy of the spin sublevels (M_S states) even in the absence of an external magnetic field, a phenomenon known as zero-field splitting (ZFS). aps.orgmdpi.com The ZFS is typically described by the axial (D) and rhombic (E) parameters. researchgate.net For a Co(II) ion with an S=3/2 high-spin state, the ZFS splits the ground state into two Kramers doublets (M_S = ±1/2 and M_S = ±3/2). A large and negative D value signifies a strong easy-axis anisotropy, which is highly desirable for creating an effective energy barrier for magnetization reversal and thus achieving SIM behavior. rsc.org The magnitude and sign of D are highly sensitive to the geometry of the coordination sphere around the cobalt ion. researchgate.netrsc.org

Table 3: Chemical Compounds Mentioned

Compound Name Formula
Cobalt cyanide Co(CN)₂
Potassium hexacyanoferrate(III) K₃[Fe(CN)₆]
Cobalt(II) chloride CoCl₂
A cobalt-iron cyanide analogue K₀.₂Co₁.₄[Fe(CN)₆]·6.9H₂O
A rubidium cobalt-iron cyanide analogue Rb₀.₆₆Co₁.₂₅[Fe(CN)₆]·4.3H₂O

Field-Induced Slow Relaxation of Magnetization

Information not available for Cobalt cyanide (Co(CN)2). This behavior is typically observed in cobalt(II)-based single-ion magnets where the ligand field creates a significant energy barrier for spin reversal. nih.govmdpi.com Dynamic magnetic susceptibility measurements under an applied direct current (DC) field are used to probe this phenomenon, but no such studies on Co(CN)2 were found.

Theoretical Modeling of Magnetic Susceptibility and Behavior

Information not available for Cobalt cyanide (Co(CN)2). Theoretical analysis and modeling of magnetic susceptibility in cobalt(II) compounds are highly dependent on the coordination geometry and the resulting zero-field splitting (ZFS) parameters (D and E). nih.govresearchgate.net These models often require advanced computational methods, such as ab initio calculations, to understand the electronic structure and magnetic anisotropy. mdpi.comresearchgate.net Such analyses have been performed for numerous complex cobalt(II) compounds but not for Co(CN)2 based on the provided search results. nih.govresearchgate.net

Thermal Decomposition and Stability Studies

Thermogravimetric Analysis (TGA) for Mass Loss and Stability

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing crucial information about its thermal stability and decomposition stages. For cobalt(II) cyanide, the TGA profile reveals a process that typically begins with dehydration, if hydrated forms are used, followed by the decomposition of the anhydrous salt.

The anhydrous form of cobalt(II) cyanide is reported to begin decomposing at approximately 220 °C. wikipedia.org However, the complete decomposition process often occurs over a broader temperature range and in multiple steps, especially for related complex cyanide compounds which are stable up to higher temperatures. For instance, the thermal decomposition of some cobalt-containing cyanide complexes is not complete until above 400 °C. researchgate.netd-nb.info

The decomposition of hydrated cobalt(II) cyanide, such as the dihydrate (Co(CN)2 · 2H2O), would exhibit an initial mass loss corresponding to the removal of water molecules, typically below 200 °C. This is followed by the decomposition of the resulting anhydrous Co(CN)2 at higher temperatures. The precise temperature ranges and percentage mass loss are dependent on factors like heating rate and atmospheric conditions.

Table 8.1: Representative TGA Decomposition Stages for Hydrated Cobalt(II) Cyanide Note: This table is illustrative, based on the behavior of similar hydrated metal complexes. Specific values can vary based on experimental conditions.

Decomposition StageTemperature Range (°C)Mass Loss (%)Description
Dehydration100 - 180~19.6% (for dihydrate)Loss of water molecules to form anhydrous Co(CN)2.
Decomposition> 220VariableDecomposition of anhydrous Co(CN)2. The final residual mass depends on the atmosphere.

Differential Scanning Calorimetry (DSC) for Thermal Events

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. This technique identifies thermal events such as phase transitions, melting, and decomposition, indicating whether they are endothermic (heat absorbing) or exothermic (heat releasing).

The thermal decomposition of cobalt(II) cyanide involves several distinct thermal events.

Dehydration: For hydrated forms, the removal of water is an endothermic process, which would be observed as an endothermic peak in the DSC curve, often in the range of 100-180 °C. nih.gov

Decomposition: The initial breakdown of the Co(CN)2 structure requires energy to break the coordinative bonds, resulting in an endothermic event. nih.gov

Oxidation/Reaction: In an oxidizing atmosphere like air, the decomposition products can undergo subsequent exothermic reactions. For example, the oxidation of cobalt to form cobalt oxides is a highly exothermic process that would appear as a sharp exothermic peak following the initial decomposition. researchgate.net

Table 8.2: Expected Thermal Events in the DSC Analysis of Cobalt(II) Cyanide

Thermal EventApproximate Temperature (°C)Type of EventDescription
Water Removal100 - 180EndothermicDesorption of physically adsorbed or crystalline water (if present).
Decomposition Start> 220EndothermicInitial breaking of Co-CN bonds and decomposition of the cyanide ligand.
Oxidative Decomposition250 - 500ExothermicIn an air or oxygen atmosphere, oxidation of cobalt and cyanide fragments.

Identification of Decomposition Pathways and Intermediates

The decomposition of cobalt(II) cyanide is a complex process involving the cleavage of cobalt-cyanide bonds and the breakdown of the cyanide ligand. The specific pathway is highly dependent on the atmosphere.

In an inert atmosphere (e.g., nitrogen or argon), the primary decomposition pathway is pyrolysis. The Co-CN bonds rupture, leading to the formation of metallic cobalt and the release of cyanogen (B1215507) gas ((CN)2), a volatile and toxic dimer of the cyanide radical. researchgate.net

Co(CN)2(s) → Co(s) + (CN)2(g)

In some cases, particularly with complex or hydrogen-containing cyanide compounds, hydrogen cyanide (HCN) can be a gaseous product. researchgate.net The solid-state reaction may also involve the formation of intermediate phases, such as cobalt carbide (CoₓC) or cobalt nitride (CoₓN), before the final residue is formed. Studies on related complex cyanides show that structural rearrangements can occur at intermediate temperatures before total decomposition. researchgate.net Research on similar compounds like K3[Co(CN)5L] indicates that substituted ligands are released before the cyanide groups, suggesting a stepwise bond-breaking process. ciac.jl.cn

In an oxidizing atmosphere, the pathway is significantly different. The cyanide ligands are oxidatively decomposed, likely forming gaseous products such as carbon dioxide (CO2) and nitrogen gas (N2), while the cobalt(II) ion is oxidized.

Formation of Residual Cobalt Species (e.g., Cobalt Oxides)

The final solid residue from the thermal decomposition of Co(CN)2 is dictated by the temperature and, most importantly, the surrounding atmosphere.

Inert Atmosphere (Nitrogen, Argon): Decomposition under inert conditions typically prevents oxidation. The final products are often a mixture of metallic cobalt and amorphous carbon, resulting from the breakdown of the cyanide ligands. researchgate.netresearchgate.net At sufficiently high temperatures, these can react to form cobalt carbides. In some cases, lower-valency oxides like cobalt(II) oxide (CoO) can form if trace amounts of oxygen are present or from the decomposition of intermediate oxy-compounds. mdpi.com

Oxidizing Atmosphere (Air, Oxygen): In the presence of oxygen, the cobalt is readily oxidized. The most common residual product formed at temperatures between 300 °C and 900 °C is cobalt(II,III) oxide (Co3O4). researchgate.netresearchgate.netmdpi.com This is a stable mixed-valence oxide. If the temperature is raised further, typically above 900-950 °C, Co3O4 will further decompose to form the simpler cobalt(II) oxide (CoO) with the release of oxygen. rsc.org

2 Co3O4(s) → 6 CoO(s) + O2(g)

Reducing Atmosphere (Hydrogen): A reducing atmosphere ensures the reduction of cobalt(II) to its elemental state. The final residue in this case is metallic cobalt (Co), while the cyanide ligands are typically hydrogenated to form methane (B114726) and ammonia. researchgate.net

Influence of Atmosphere on Decomposition Products and Mechanisms

The atmosphere is the single most critical variable controlling the decomposition products and mechanism of cobalt(II) cyanide. The differing reactivities of inert, oxidizing, and reducing gases lead to distinct chemical transformations and final residues.

Oxidizing Atmosphere (Air): The mechanism is an oxidative decomposition. The cobalt metal is oxidized to form stable oxides (primarily Co3O4), and the cyanide ligands are converted to gaseous oxides (CO2, N2). The process is generally exothermic due to the formation of stable C-O and Co-O bonds.

Inert Atmosphere (Nitrogen): The mechanism is pyrolysis. The compound is broken down solely by heat, without external chemical reactants. This leads to reduced or metallic cobalt species and non-oxidized carbon residue. The process is primarily driven by endothermic bond cleavage.

Reducing Atmosphere (Hydrogen): The mechanism is a reductive decomposition. The cobalt(II) ion is chemically reduced to metallic cobalt by hydrogen gas at elevated temperatures. The cyanide ligand is simultaneously hydrogenated.

Table 8.3: Summary of Atmospheric Influence on Co(CN)2 Decomposition

AtmosphereDecomposition MechanismGaseous Products (Likely)Solid Residue
Oxidizing (Air)Oxidative DecompositionCO2, N2Cobalt Oxides (Co3O4, CoO)
Inert (N2, Ar)PyrolysisCyanogen ((CN)2)Metallic Cobalt (Co), Carbon (C)
Reducing (H2)Reductive DecompositionMethane (CH4), Ammonia (NH3)Metallic Cobalt (Co)

Advanced Analytical Methodologies in Research Contexts

Spectrophotometric Methods for Complex Speciation in Research Solutions

Spectrophotometry, particularly in the ultraviolet-visible (UV-Vis) range, is a fundamental technique for investigating the formation and speciation of cobalt cyanide complexes in solution. The principle lies in the absorption of light by the complex, which is dependent on its electronic structure and the coordination environment of the cobalt ion. Different cobalt cyanide species exhibit characteristic absorption spectra, allowing for their identification and quantification.

The formation of various cobalt-cyanide complexes can be confirmed using UV spectrophotometry. researchgate.nettandfonline.com For instance, the hexacyanocobaltate(III) ion, [Co(CN)₆]³⁻, a stable cobalt(III) complex, displays specific electronic transitions. Its UV-Vis spectrum is characterized by two main absorption bands, which are assigned to the electronic transitions ¹A₁g → ¹T₁g and ¹A₁g → ¹T₂g. semanticscholar.org A charge transfer band from the ligand to the metal (LMCT) may also be observed. semanticscholar.org

The molar absorptivity (ε), a measure of how strongly a chemical species absorbs light at a given wavelength, is a key parameter determined by spectrophotometry. While specific molar absorptivity values for Co(CN)₂ itself are not commonly reported due to its polymeric and sparingly soluble nature, the ε values for its soluble complex ions are well-documented for other cobalt complexes and can be determined experimentally for cyanide complexes. These values are crucial for quantitative analysis using the Beer-Lambert law.

Spectrophotometric titrations can be employed to determine the stoichiometry and stability constants of cobalt cyanide complexes. By monitoring the change in absorbance at a specific wavelength as a function of the cyanide-to-cobalt molar ratio, researchers can deduce the formation of different species in solution. For example, the formation of the pentacyanocobaltate(II) complex, [Co(CN)₅]³⁻, from cobalt(II) salts and excess cyanide can be followed spectrophotometrically.

Table 1: Spectrophotometric Data for Selected Cobalt Complexes This table provides illustrative data for cobalt complexes to demonstrate the type of information obtained via spectrophotometry.

Complex Ion λmax (nm) Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) Assigned Transition
[Co(H₂O)₆]²⁺ ~515 ~5 ⁴T₁g(F) → ⁴T₁g(P)
[CoCl₄]²⁻ ~690 ~600 ⁴A₂(F) → ⁴T₁(P)
[Co(NH₃)₆]³⁺ 475 60 ¹A₁g → ¹T₁g
[Co(CN)₆]³⁻ 311 200 ¹A₁g → ¹T₁g

Electrochemical Methods for Reaction Monitoring and Characterization

Electrochemical techniques, such as cyclic voltammetry (CV), are powerful tools for investigating the redox behavior of cobalt cyanide complexes and monitoring the progress of their reactions. These methods provide information on the oxidation states of cobalt, the stability of different complexes, and the kinetics of electron transfer processes.

Cyclic voltammetry involves scanning the potential of an electrode and measuring the resulting current. The resulting voltammogram provides a fingerprint of the redox-active species in solution. For cobalt cyanide systems, CV can be used to study the Co(II)/Co(III) redox couple. The potential at which oxidation and reduction occur is indicative of the stability of the respective oxidation states in a particular cyanide complex.

The redox potential of the [Co(CN)₆]³⁻/[Co(CN)₆]⁴⁻ couple is a key parameter that can be determined by cyclic voltammetry. The high stability of the hexacyanocobaltate(III) complex influences its electrochemical behavior. The reduction of Co(III) to Co(II) in this complex occurs at a significantly negative potential, reflecting the stability of the Co(III) oxidation state when coordinated to six cyanide ligands. The formal reduction potential for the [Co(CN)₆]³⁻ + e⁻ ⇌ [Co(CN)₆]⁴⁻ couple is approximately -0.83 V versus the standard hydrogen electrode (SHE). chegg.com

In research contexts, CV can be used to monitor the formation of different cobalt cyanide species in real-time. For example, the addition of cyanide ions to a solution of cobalt(II) can be followed by observing the appearance of new redox peaks corresponding to the formation of various cyanocobaltate(II) complexes. Furthermore, the kinetics of the oxidation of Co(II) to Co(III) in the presence of cyanide can be investigated.

Table 2: Representative Electrochemical Data for Cobalt Redox Couples This table provides examples of redox potentials for different cobalt species to illustrate the data obtained from electrochemical studies.

Redox Couple E° (V vs. SHE)
Co³⁺(aq) + e⁻ ⇌ Co²⁺(aq) +1.82
[Co(NH₃)₆]³⁺ + e⁻ ⇌ [Co(NH₃)₆]²⁺ +0.1
[Co(CN)₆]³⁻ + e⁻ ⇌ [Co(CN)₆]⁴⁻ -0.83

Chromatographic Separation Techniques for Cobalt Cyanide Complexes

Chromatographic methods are essential for the separation and quantification of individual cobalt cyanide species from complex mixtures. These techniques are particularly valuable for speciation analysis, allowing researchers to determine the distribution of different cobalt cyanide complexes in a sample.

Capillary electrophoresis is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an electric field. CE is a powerful tool for the speciation of various metallo-cyanide complexes, including those of cobalt. researchgate.nettandfonline.com The separation is achieved in a narrow-bore fused-silica capillary filled with a background electrolyte (BGE).

In the analysis of cobalt cyanide solutions, CE can separate different complex anions, such as [Co(CN)₅(H₂O)]²⁻ and [Co(CN)₆]³⁻, based on their charge-to-size ratios. tandfonline.com The migration time of each species is characteristic under specific experimental conditions (e.g., BGE composition, pH, and applied voltage), allowing for their identification. UV-Vis absorbance is a common detection method in CE, where the separated complexes are detected as they pass through a detector window in the capillary. Electropherograms obtained from CE analysis show distinct peaks for each separated cobalt cyanide species. researchgate.netresearchgate.net

Ion chromatography (IC) is a form of liquid chromatography used for the separation of ionic species. It is a well-established technique for the determination of various metal cyanide complexes. rsc.org In IC, a liquid mobile phase (eluent) carries the sample through a column packed with a stationary phase (ion-exchange resin). The separation is based on the differential affinity of the analyte ions for the ion-exchange resin.

For the separation of anionic cobalt cyanide complexes like [Co(CN)₆]³⁻, an anion-exchange column is typically used. The retention time of each complex is dependent on its charge and its interaction with the stationary phase. Conductivity and UV-Vis absorbance are common detection methods in IC. journals.co.za The technique allows for the simultaneous separation and determination of multiple metal cyanide complexes in a single analysis. thermofisher.comthermofisher.com

Table 3: Illustrative Chromatographic Conditions for Cobalt Cyanide Complex Separation This table provides example parameters for the chromatographic separation of metal cyanide complexes.

Technique Column/Capillary Mobile Phase/BGE Detection
Capillary Electrophoresis Fused Silica Capillary Borate Buffer (pH ~9) UV Absorbance
Ion Chromatography Anion-Exchange Column Carbonate/Bicarbonate Eluent Suppressed Conductivity / UV Absorbance

Mass Spectrometry Techniques for Structural Elucidation of Intermediates

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an invaluable tool for the structural elucidation of molecules, including coordination complexes and their reaction intermediates. Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of coordination compounds, as it allows for the transfer of intact complex ions from solution to the gas phase. thermofisher.com

ESI-MS can be used to determine the molecular weight of cobalt cyanide complexes and to gain insights into their composition. The mass spectrum of a cobalt complex will show a peak or a cluster of peaks corresponding to the isotopic distribution of the molecular ion. For example, the ESI-MS spectrum of a solution containing a cobalt(III) complex with two thiosemicarbazone ligands showed a molecular ion peak corresponding to [Co(L)₂]⁺. researchgate.net

Tandem mass spectrometry (MS/MS) is a particularly useful technique for structural elucidation. In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. The fragmentation pattern provides information about the structure of the precursor ion and the connectivity of its atoms. For cobalt cyanide intermediates, MS/MS could be used to probe the strength of the cobalt-cyanide bonds and to identify the loss of cyanide ligands or other fragments, thereby helping to piece together the structure of the transient species. While the direct observation of a fleeting Co(CN)₂ intermediate by MS is challenging due to its instability and polymeric nature, the technique is well-suited for characterizing more stable, soluble intermediates formed in solution-phase reactions involving cobalt and cyanide. The fragmentation of related cobalt complexes often involves the sequential loss of ligands, which can be diagnostic of the complex's structure. researchgate.net

Q & A

Q. How can computational modeling (e.g., DFT, CASSCF) elucidate the electronic structure of Co(CN)₂?

  • Methodological Answer :
  • DFT : Optimize geometry using B3LYP functional; compare calculated ν(C≡N) with experimental IR .
  • CASSCF : Evaluate spin-crossover behavior in Co²⁺ centers by correlating magnetic data with multireference calculations .

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cobalt cyanide (Co(CN)2)
Reactant of Route 2
Cobalt cyanide (Co(CN)2)

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